molecular formula C10H18N2O3S B12199952 3,5-dimethyl-N-(3-methylbutyl)-1,2-oxazole-4-sulfonamide

3,5-dimethyl-N-(3-methylbutyl)-1,2-oxazole-4-sulfonamide

Cat. No.: B12199952
M. Wt: 246.33 g/mol
InChI Key: NHTGLMMKUQVFQV-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(3-methylbutyl)-1,2-oxazole-4-sulfonamide is a synthetic organic compound with a unique structure that includes an oxazole ring, sulfonamide group, and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(3-methylbutyl)-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the oxazole ring, followed by sulfonation and subsequent alkylation to introduce the desired substituents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(3-methylbutyl)-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3,5-dimethyl-N-(3-methylbutyl)-1,2-oxazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(3-methylbutyl)-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The oxazole ring may also interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-N-(3-methylbutyl)aniline
  • N-(2-aminoethyl)-3,5-dimethyl-N-(3-methylbutyl)aniline

Uniqueness

3,5-dimethyl-N-(3-methylbutyl)-1,2-oxazole-4-sulfonamide is unique due to the presence of both the oxazole ring and sulfonamide group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18N2O3S

Molecular Weight

246.33 g/mol

IUPAC Name

3,5-dimethyl-N-(3-methylbutyl)-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C10H18N2O3S/c1-7(2)5-6-11-16(13,14)10-8(3)12-15-9(10)4/h7,11H,5-6H2,1-4H3

InChI Key

NHTGLMMKUQVFQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCC(C)C

Origin of Product

United States

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